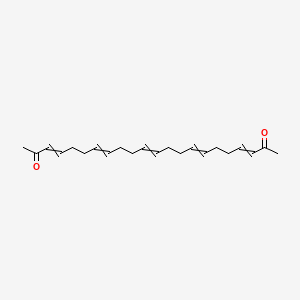

Docosa-3,7,11,15,19-pentaene-2,21-dione

Description

Docosa-3,7,11,15,19-pentaene-2,21-dione is a polyunsaturated diketone featuring a 22-carbon backbone (docosa-) with five conjugated double bonds (pentaene) and two ketone groups at positions 2 and 21. Compounds with conjugated double bonds and ketones often exhibit unique reactivity, photochemical properties, and biological activity, making them relevant in medicinal chemistry and materials science.

Propriétés

Numéro CAS |

397857-11-3 |

|---|---|

Formule moléculaire |

C22H32O2 |

Poids moléculaire |

328.5 g/mol |

Nom IUPAC |

docosa-3,7,11,15,19-pentaene-2,21-dione |

InChI |

InChI=1S/C22H32O2/c1-21(23)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22(2)24/h3-4,9-12,17-20H,5-8,13-16H2,1-2H3 |

Clé InChI |

BKXBLXGHDFKYEW-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C=CCCC=CCCC=CCCC=CCCC=CC(=O)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of docosa-3,7,11,15,19-pentaene-2,21-dione typically involves the use of organic synthesis techniques to construct the long carbon chain with the desired functional groups. One common method involves the use of Wittig reactions to form the conjugated double bonds, followed by oxidation reactions to introduce the ketone groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and oxidizing agents, such as pyridinium chlorochromate.

Industrial Production Methods

Industrial production of docosa-3,7,11,15,19-pentaene-2,21-dione may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification methods, such as chromatography, can also enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Docosa-3,7,11,15,19-pentaene-2,21-dione can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The conjugated double bonds can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

Docosa-3,7,11,15,19-pentaene-2,21-dione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

Industry: It can be used in the production of polymers and other materials with specific properties.

Mécanisme D'action

The mechanism by which docosa-3,7,11,15,19-pentaene-2,21-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The conjugated double bonds and ketone groups allow it to participate in various biochemical pathways, potentially modulating the activity of key proteins and influencing cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Polyunsaturated Hydrocarbons from Pyrolytic Sources

3,7,11,15,19-Pentamethyl-eicosa-2,6,10,14,18-pentaene ():

- Structure : A 20-carbon (eicosa-) polyolefin with five trans-conjugated double bonds and five methyl substituents.

- Origin : Formed during tobacco pyrolysis, absent in natural tobacco .

- Key Differences :

- Backbone Length : Shorter chain (C20 vs. C22 in the target compound).

- Functional Groups : Lacks ketones; instead, methyl groups dominate.

- Synthesis : Generated via thermal decomposition, unlike the target compound, which may derive from biosynthesis or synthetic organic routes.

Relevance : Pyrolytic polyolefins like this highlight the structural diversity of polyenes but differ in functionalization and origin compared to diketone-containing compounds.

Comparison with Antifungal Pentaene Macrolides

Fungichromin (WH01) and 1′-Deoxyfungichromin (WH02) ():

- Structure : 28-membered macrolide rings with pentaene chains and hydroxyl/methoxy groups.

- Activity : Strong antifungal effects against Valsa mali, attributed to membrane disruption via polyene interactions .

- Key Differences: Macrocyclic vs. Linear: The target compound lacks a macrocyclic lactone ring. Functional Groups: Macrolides feature hydroxyls and glycosidic bonds, whereas the target compound has ketones.

Relevance : Both classes leverage conjugated double bonds for bioactivity, but structural complexity and functional groups dictate their mechanisms and applications.

Comparison with Oxygenated Heterocyclic Compounds

Deoxymorellin (PHY0001879) ():

- Structure: A hexacyclic pyranoxanthone with hydroxy, methyl, and prenyl groups.

- Features : Contains a docosa backbone but integrates oxygen atoms into a fused ring system .

- Key Differences: Ring System vs. Linear Chain: Deoxymorellin’s hexacyclic framework contrasts with the linear pentaene-diketone. Bioactivity: Classified as a pyranoxanthone with weak basicity, differing from the non-cyclic, neutral diketone.

3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene-2,16-dione ():

- Structure : A bicyclic compound with five ether (oxa) groups and an azabicyclo framework.

- Key Differences: Heteroatom Density: High oxygen/nitrogen content vs. the hydrocarbon-dominated target compound.

Data Table: Structural and Functional Comparison

| Compound | Backbone | Double Bonds | Functional Groups | Source/Origin | Key Properties |

|---|---|---|---|---|---|

| Docosa-3,7,11,15,19-pentaene-2,21-dione | C22 | 5 (conj.) | Ketones (2,21) | Synthetic/Biosynthetic? | Not reported |

| 3,7,11,15,19-Pentamethyl-eicosa-pentaene | C20 | 5 (trans) | Methyl groups | Pyrolysis (tobacco) | Thermal degradation |

| Fungichromin | C28 | 5 (conj.) | Macrolide, hydroxyls | Saccharothrix spp. | Antifungal |

| Deoxymorellin | C22 | 5 (cyclic) | Hydroxy, ketones | Plant metabolites | Weakly basic |

| 18-Thia-pentaazapentacyclo derivative | C20 | 5 (cyclic) | Thia, aza, ketones | Synthetic | High thermal stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.